molecular formula C29H42O4 B1243334 Antcin A

Antcin A

Cat. No.: B1243334
M. Wt: 454.6 g/mol
InChI Key: WTSUWKBKPMVEBO-QMHPZZQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ergosta-8,24(28)-dien-26-oic acid, 4-methyl-3,11-dioxo-, (4alpha,5alpha)- is a natural product found in Taiwanofungus camphoratus with data available.

Scientific Research Applications

Anti-Inflammatory Effects

Antcin A exhibits significant anti-inflammatory properties, which have been attributed to its ability to mimic glucocorticoids. This compound triggers the translocation of glucocorticoid receptors, leading to the modulation of inflammatory pathways. Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8 in various cell types, including rheumatoid arthritis synovial fibroblasts .

Case Study: Rheumatoid Arthritis

In a study involving human rheumatoid arthritis synovial tissues, this compound was shown to significantly reduce the expression of pro-inflammatory cytokines. The study utilized a collagen-induced arthritis mouse model to assess the efficacy of this compound in vivo. Results indicated a marked decrease in paw swelling and inflammatory cell infiltration upon treatment with this compound .

Anticancer Properties

This compound has demonstrated promising anticancer activities across various cancer types. It exerts cytotoxic effects on cancer cells through multiple mechanisms, including apoptosis induction and inhibition of cell proliferation.

Case Study: Liver Cancer

Research involving hepatocellular carcinoma cells revealed that this compound inhibited cell growth and induced apoptosis through mitochondrial pathways. The compound was found to activate caspase cascades, leading to programmed cell death .

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against SARS-CoV-2. Research indicates that this compound can regulate metabolomic pathways altered by the SARS-CoV-2 spike protein in human immune cells.

Mechanism Against SARS-CoV-2

This compound has been shown to reduce the expression of ACE2 receptors on cell surfaces, which are critical for SARS-CoV-2 entry into host cells. Additionally, it has been suggested that this compound may inhibit viral replication by targeting key viral proteases essential for the virus's life cycle .

Other Therapeutic Applications

Beyond its anti-inflammatory and anticancer properties, this compound also exhibits hepatoprotective and hypolipidemic effects. It has been reported to protect liver cells from damage induced by toxins and may help in managing lipid profiles in hyperlipidemic conditions .

Summary Table: Applications of this compound

Application Mechanism Key Findings
Anti-inflammatoryMimics glucocorticoids; inhibits cytokine productionReduces TNF-α, IL-1β, IL-8 in rheumatoid arthritis models
AnticancerInduces apoptosis; modulates survival signalingInhibits growth in liver cancer cells
AntiviralReduces ACE2 expression; inhibits viral replicationPotential therapeutic agent against SARS-CoV-2
HepatoprotectiveProtects liver cells from toxinsDemonstrates protective effects in liver injury models

Properties

Molecular Formula

C29H42O4

Molecular Weight

454.6 g/mol

IUPAC Name

(6R)-2-methyl-3-methylidene-6-[(4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-3,11-dioxo-2,4,5,6,7,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C29H42O4/c1-16(18(3)27(32)33)7-8-17(2)21-11-12-23-20-9-10-22-19(4)24(30)13-14-28(22,5)26(20)25(31)15-29(21,23)6/h17-19,21-23H,1,7-15H2,2-6H3,(H,32,33)/t17-,18?,19+,21-,22+,23+,28+,29-/m1/s1

InChI Key

WTSUWKBKPMVEBO-QMHPZZQYSA-N

SMILES

CC1C2CCC3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C

Isomeric SMILES

C[C@H]1[C@@H]2CCC3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C(=O)O)C

Canonical SMILES

CC1C2CCC3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C

Synonyms

antcin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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